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Get Quote

An In-Depth Technical Guide to the Physicochemical Characteristics of Copovidone (CAS
88438-06-6)

Foreword for the Research Professional

Copovidone, designated by CAS number 88438-06-6, is a cornerstone excipient in modern
pharmaceutical development. As a synthetic copolymer of 1-vinyl-2-pyrrolidone and vinyl
acetate, its utility spans from serving as a binder in tablet manufacturing to enabling the
formulation of poorly soluble active pharmaceutical ingredients (APIs) through amorphous solid
dispersions. Its versatility is a direct consequence of a unique combination of physicochemical
properties derived from its constituent monomers.

This guide is structured to provide a comprehensive and practical understanding of
Copovidone for the discerning researcher, scientist, and drug development professional.
Moving beyond a simple recitation of specifications, we delve into the causality behind its
characteristics, the methodologies for their precise measurement, and the implications of these
properties on formulation performance. The protocols and data presented herein are grounded
in authoritative pharmacopeial standards and technical literature, ensuring a robust foundation
for your research and development endeavors.
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Core Identity and Chemical Structure

Copovidone is a random copolymer synthesized from N-vinylpyrrolidone (NVP) and vinyl
acetate (VA) monomers, typically in a 6:4 molar ratio.[1][2] This specific composition imparts a
unique hydrophilic-lipophilic balance, making it soluble in a wide array of aqueous and organic
solvents.[3]

The polymer's identity is defined by the United States Pharmacopeia (USP) and European
Pharmacopoeia (Ph. Eur.) as a copolymer of 1-ethenylpyrrolidin-2-one and ethenyl acetate.[3]
[4] Its molecular weight is not a single value but a distribution, typically characterized by a "K-
value," which is derived from its viscosity in solution.[5]

Diagram: Synthesis of Copovidone

The following diagram illustrates the free-radical polymerization of N-vinylpyrrolidone and vinyl
acetate monomers to form the Copovidone copolymer.
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Caption: Random copolymerization of NVP and VA monomers.

Key Physicochemical Properties: A Quantitative
Overview

The functional performance of Copovidone is dictated by a specific set of physicochemical
parameters. These are rigorously controlled to ensure batch-to-batch consistency and
predictable behavior in pharmaceutical formulations.
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Significance in

Property Specification/Typical Value .
Formulation
White to yellowish-white, Directly impacts visual
Appearance hygroscopic powder or flakes. appearance of blends and final

[3]

dosage forms.

Molecular Formula

(CsHsNO)N(CaHs02)m([3][4]

Represents the polymeric
nature and monomeric

composition.

45,000 - 70,000 g/mol (Weight-

Influences viscosity, binding

Molecular Weight ) ]
Average, Mw)[2] properties, and film strength.
A critical quality attribute
Nominal value typically 25-31; derived from viscosity,
K-Value must be 90.0%—-110.0% of the reflecting the polymer's

stated value.[3][4]

molecular weight distribution

and performance.

Vinyl Acetate Content

35.3% — 42.0% (on dried
basis)[3][4][5]

The vinyl acetate component
modulates the polymer's
hydrophobicity, reducing
hygroscopicity compared to

povidone.

Nitrogen Content

7.0% — 8.0% (on dried basis)
[31[41[5]

Corresponds to the N-
vinylpyrrolidone content, which
imparts hydrophilicity and
solubility.

Solubility

Freely soluble in water,
ethanol, isopropanol, and

methylene chloride.[3]

Broad solubility is crucial for
wet granulation, film coating,
and solvent-based solid

dispersion methods.

Glass Transition Temp. (Tg)

~64 °C[6][7]

A key parameter for hot-melt
extrusion (HME), as it defines
the temperature at which the

polymer softens.
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pH (1% w/v solution)

3.0 - 7.0[5]

Ensures compatibility with a
wide range of APIs and other
excipients without causing pH-

related degradation.

0.08 — 0.15 g/mL (Fine Grade);

Affects powder flow, blend

Bulk Density 0.2 — 0.3 g/mL (Regular uniformity, and die filling during
Grade) tableting.
Provides better moisture
o Significantly lower than protection for sensitive APls
Hygroscopicity ] ) )
povidone. and improves the physical
stability of the final product.
Impurities
) . Measures the level of
Residue on Ignition < 0.1%[4]

inorganic impurities.

<400 ppm (expressed as

Peroxides can degrade

sensitive APIs; this limit is

Peroxides -
H202)[4] critical for drug product
stability.[1]
A measure of potential reactive
< 0.05% (expressed as ) N )
Aldehydes impurities that could interact
acetaldehyde)[8] _
with APIs.
A potential process-related
Hydrazine <1 ppm[4] impurity that is strictly

controlled due to its toxicity.

Monomers (VP & VA)

Limits are specified in

pharmacopeias.[9]

Residual monomers are
controlled to ensure the safety

and purity of the excipient.

Authoritative Analytical Methodologies & Protocols

The characterization of Copovidone relies on a suite of validated analytical techniques, many of

which are harmonized across the USP, Ph. Eur., and Japanese Pharmacopoeia (JPE).[10][11]
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Adherence to these protocols is essential for regulatory compliance and ensuring the quality of
the material.

Diagram: Physicochemical Characterization Workflow
for Copovidone

This workflow outlines the logical sequence of tests performed to qualify a batch of Copovidone
according to pharmacopeial standards.
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Sample Receipt & Initial Checks
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Caption: A typical quality control workflow for Copovidone analysis.
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Protocol 1: Determination of K-Value (Viscometric
Method)

¢ Principle: The K-value is a measure of the kinematic viscosity of a 1% solution of

Copovidone in water. It is an empirical value that correlates with the average molecular

weight of the polymer. This parameter is critical as it directly impacts the binding and film-

forming capabilities of the excipient. Higher K-values indicate higher molecular weight and

Viscosity.

e Apparatus:

[¢]

o

o

[¢]

Capillary-tube viscometer (e.g., Ubbelohde type)
Constant temperature water bath (25 = 0.2 °C)
Volumetric flasks, pipettes

Analytical balance

e Procedure:

Sample Preparation: Accurately weigh an amount of undried Copovidone equivalent to
1.00 g on the dried basis.[4]

Transfer the sample to a 100-mL volumetric flask. Dissolve in and dilute to volume with
purified water.[4]

Allow the solution to stand for 1 hour to ensure complete dissolution and deaeration.[4]

Measurement: Determine the viscosity of this solution at 25 + 0.2 °C using a calibrated
capillary viscometer as per USP <911> or Ph. Eur. 2.2.9.[4]

Separately, determine the viscosity of purified water (the solvent) using the same
viscometer.

Calculation: Calculate the relative viscosity (z or n_rel ) of the sample solution relative to
that of water.
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o Calculate the K-value using the Fikentscher equation: K = (1.5 * log(z) - 1) / (0.15 + 0.003
*¢) + (300 *c *log(z) + (c + 1.5 * ¢ * log(z))?)2/ (0.15 * ¢ + 0.003 * c2) Where:

» 7 is the viscosity of the sample solution relative to water.

= C is the concentration of the solution in g/100 mL (in this case, 1.00 g/100 mL).[4]

e Acceptance Criteria: The calculated K-value must be between 90.0% and 110.0% of the
nominal K-value stated on the label.[4][5]

Protocol 2: Assay for Vinyl Acetate Content
(Saponification Method)

e Principle: This assay quantifies the portion of the copolymer derived from vinyl acetate. The
ester groups of the vinyl acetate units are hydrolyzed (saponified) using a known excess of
alcoholic potassium hydroxide. The unreacted potassium hydroxide is then back-titrated with
a standardized acid. The amount of potassium hydroxide consumed is directly proportional to
the vinyl acetate content.

e Apparatus:

Reflux condenser and flask

[¢]

o

Heating mantle or water bath

o

Burette, pipettes

[¢]

Analytical balance
e Procedure:
o Sample Preparation: Accurately weigh about 2 g of Copovidone.[4]

o Saponification: Perform the saponification value determination as directed under USP
<401> (Fats and Fixed Oils).[4] This involves adding a precise volume of standardized
alcoholic potassium hydroxide solution to the sample and heating under reflux for a
specified time to ensure complete hydrolysis of the ester groups.
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o Titration: After cooling, titrate the excess (unreacted) potassium hydroxide with a
standardized solution of hydrochloric or sulfuric acid, using a suitable indicator (e.g.,
phenolphthalein).

o Blank Determination: Perform a blank determination under the same conditions, omitting
the Copovidone sample.

o Calculation: The percentage of copolymerized vinyl acetate is calculated using the
formula: Result = 0.1 x (Mr1/Mrz2) x S Where:

= Mr1 is the molecular weight of vinyl acetate (86.09 g/mol ).[4][5]
= Mr2 is the molecular weight of potassium hydroxide (56.11 g/mol ).[4]

» S is the saponification value determined from the titration results.[4]

o Acceptance Criteria: The content of copolymerized vinyl acetate must be between 35.3%
and 42.0% on the dried basis.[3][4][5]

Protocol 3: Limit of Peroxides (Colorimetric Method)

e Principle: The presence of peroxides is a critical quality attribute, as they can initiate
oxidative degradation of sensitive APIs. This method relies on the oxidation of titanium(lll) to
titanium(lV) by any peroxides present in the sample. The resulting titanium(lV) forms a
distinct yellow-colored complex, the absorbance of which is measured
spectrophotometrically and is proportional to the peroxide concentration.

e Apparatus:
o UV-Vis spectrophotometer
o Volumetric flasks, beakers
o Analytical balance

e Procedure:
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[e]

Copovidone Solution: Prepare a 40 mg/mL solution of Copovidone in water, calculated on
the dried basis.[4][8]

o Sample Solution: Transfer 25.0 mL of the Copovidone solution to a 50-mL beaker. Add 2
mL of titanium trichloride—sulfuric acid TS. Mix and allow to stand for 30 minutes at room
temperature.[4][8]

o Blank Solution: Transfer 25.0 mL of the Copovidone solution to a separate 50-mL beaker.
Add 2 mL of 13% sulfuric acid (without the titanium trichloride).[4][8]

o Spectrophotometry: Set the spectrophotometer to a wavelength of 405 nm.[4][8]
o Use the Blank Solution to zero the instrument.

o Measure the absorbance of the Sample Solution in a 1-cm cell.[4][8]

» Acceptance Criteria: The absorbance of the Sample Solution must not be more than 0.35,
which corresponds to not more than 400 ppm of peroxides (expressed as hydrogen
peroxide).[4][8]

Field-Proven Insights for the Development Scientist

» Binder Selection: Copovidone's lower hygroscopicity compared to povidone makes it a
superior choice for moisture-sensitive drugs. Its plasticity is particularly advantageous in
direct compression and roller compaction, where it can reduce tablet capping and friability.

o Solid Dispersions: The glass transition temperature (Tg) of ~64 °C is a critical parameter for
hot-melt extrusion (HME).[6][7] This relatively low Tg allows for processing at lower
temperatures, which is beneficial for thermally labile APls. Copovidone's ability to act as a
hydrophilic carrier can significantly enhance the dissolution rate and bioavailability of poorly
water-soluble (BCS Class Il and 1V) drugs.[12][13]

» Excipient Stability and API Compatibility: The stringent control over peroxide levels is not
merely a quality control checkpoint; it is a crucial factor in preventing the degradation of
oxidation-prone APIs during processing and storage.[1] Newer grades of Copovidone are
being developed with even tighter controls on residual peroxides to further enhance the
stability of sensitive formulations.[1][14]
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o Film Coating: As a film-forming agent, Copovidone provides good adhesion, elasticity, and
hardness. It can be used to form moisture-barrier coatings, protecting the tablet core from
environmental humidity.

Conclusion

Copovidone (CAS 88438-06-6) is a highly functional and versatile pharmaceutical excipient. A
thorough understanding of its physicochemical characteristics—from its molecular structure
and K-value to its solubility and impurity profile—is paramount for its effective application. The
harmonized, rigorous analytical methods detailed in this guide provide the necessary
framework for ensuring its quality and consistency. By leveraging these properties, formulation
scientists can effectively address challenges in tablet manufacturing, enhance drug solubility,
and improve the stability and performance of final drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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